molecular formula C16H13N3 B085456 4-Phenylazo-1-naphthylamine CAS No. 131-22-6

4-Phenylazo-1-naphthylamine

Cat. No. B085456
CAS RN: 131-22-6
M. Wt: 247.29 g/mol
InChI Key: IICHURGZQPGTRD-UHFFFAOYSA-N
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Description

4-Phenylazo-1-naphthylamine is a compound that has been a subject of research for its various properties and applications. This compound is a derivative of 1-phenylazo-2-naphthol and 1-phenylazo-2-naphthylamine derivatives, with a focus on tautomeric behavior and structural properties (Kelemen, 1981).

Synthesis Analysis

Synthesis of 4-Phenylazo-1-naphthylamine involves reactions with aromatic aldehydes and the formation of various derivatives. For example, 1-(Arylazo)-N-arylidene-2-naphthylamines have been prepared through a reaction involving aromatic aldehydes and 1-(arylazo)-2-naphthylamines (Mitra, Chauhan, & George, 1980).

Molecular Structure Analysis

The molecular structure of 4-Phenylazo-1-naphthylamine derivatives has been studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT theoretical calculations. These studies have revealed the conformational properties and tautomeric structures of the compounds (Maciejewska, Wolska, & Kowalska, 2004).

Chemical Reactions and Properties

4-Phenylazo-1-naphthylamine exhibits various chemical reactions, including transformations under thermal and photochemical conditions. These transformations lead to the formation of different products with unique structures and properties (Mitra, Chauhan, & George, 1980).

Physical Properties Analysis

The physical properties of 4-Phenylazo-1-naphthylamine derivatives are influenced by factors such as the nature of the substrate and the presence of substituents. Studies have shown that these properties can be analyzed using techniques like Raman and infrared spectroscopy (Zabokrycka et al., 1982).

Chemical Properties Analysis

The chemical properties of 4-Phenylazo-1-naphthylamine are characterized by its tautomeric compositions, which have been investigated in various states, including the adsorbed state on different substrates. These studies have helped understand the tautomeric behavior and color properties of the compound (Kelemen, Moss, & Glitsch, 1984).

Scientific Research Applications

  • Tautomeric Behavior and Electronic Spectroscopy : Derivatives of phenylazo-naphthol and naphthylamine, including 4-Phenylazo-1-naphthylamine, exhibit unique tautomeric behaviors. Studies indicate that the azo form of these compounds is more stable than the hydrazone, and this tautomeric balance influences their electronic absorption spectroscopy properties (Kelemen, 1981).

  • Colour and Tautomeric Structure in Adsorbed State : The tautomeric compositions of phenylazo-naphthylamines, including 4-Phenylazo-1-naphthylamine, have been analyzed in adsorbed states on different substrates using spectroscopy. This research aids in understanding the color properties of these dyes in various applications (Kelemen, Moss, & Glitsch, 1984).

  • Thermal and Photochemical Transformations : The thermal and photochemical behavior of 1-(Arylazo)-N-arylidene-2-naphthylamines, a category that includes 4-Phenylazo-1-naphthylamine, has been explored to understand its reactivity and potential applications in various chemical processes (Mitra, Chauhan, & George, 1980).

  • Interactions with Surfactants : The interactions between 4-Phenylazo-1-naphthylamine and various surfactants have been studied to understand its behavior in different chemical environments. This research is relevant for industrial applications, particularly in dye and surfactant industries (Abe, Ohsato, & Ogino, 1984).

  • Environmental Impact Studies : The effects of N-phenyl-2-naphthylamine, a related compound, on aquatic unicellular algae have been investigated. This research is crucial for understanding the environmental impact of such compounds (Qian et al., 2009).

Safety And Hazards

When heated to decomposition, 4-Phenylazo-1-naphthylamine emits toxic vapors of NOx .

properties

IUPAC Name

4-phenyldiazenylnaphthalen-1-amine
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InChI

InChI=1S/C16H13N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-11H,17H2
Source PubChem
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InChI Key

IICHURGZQPGTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N
Source PubChem
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Molecular Formula

C16H13N3
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DSSTOX Substance ID

DTXSID0059615
Record name 4-Phenylazo-1-naphthylamine
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Molecular Weight

247.29 g/mol
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Physical Description

Deep brown powder; [Sigma-Aldrich MSDS]
Record name 4-Phenylazo-1-naphthylamine
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Vapor Pressure

0.00000021 [mmHg]
Record name 4-Phenylazo-1-naphthylamine
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Product Name

4-Phenylazo-1-naphthylamine

CAS RN

131-22-6
Record name 4-(2-Phenyldiazenyl)-1-naphthalenamine
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Record name 1-Naphthalenamine, 4-(phenylazo)-
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Record name 1-Naphthalenamine, 4-(2-phenyldiazenyl)-
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Record name 4-Phenylazo-1-naphthylamine
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Record name 4-phenylazo-1-naphthylamine
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Record name 1-NAPHTHALENAMINE, 4-(PHENYLAZO)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
AT Peters, ME Sener - Dyes and pigments, 1987 - Elsevier
Application of the Bucherer reaction between 1-naphthol and alky lamines gave a satisfactory synthesis of N-substituted 1-naphthylamines. A method avoiding the use of pressurised …
Number of citations: 16 www.sciencedirect.com
LM Werbel, EF Elslager, MW Fisher… - Journal of Medicinal …, 1968 - ACS Publications
A variety of N-mono-and N, N-dialkyI-N'-[4-azo (5, 6, 7, 8-tetrahydro-l-naphthyl-and-2, 3-xylyl)] alkylenedi-amines were synthesized by (1) coupling a diazotized aromatic or heterocyclic …
Number of citations: 23 pubs.acs.org
DA Ibbitson, PC James, RA Knaust - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… Apparent dipole moments in benzene and dioxan of aniline,5h l-naphthylamine,8 4aminoazobenzene: and 4-phenylazo-1-naphthylamine are 1.51 (1.75), 1.49, 2-43 (3.04), and 2-38 …
Number of citations: 4 pubs.rsc.org
M ABE, M OHSATO, H UCHIYAMA… - Journal of Japan Oil …, 1986 - jstage.jst.go.jp
… The protonation equilibrium of 4-phenylazo-1-naphthylamine (4-NH2), which occurs between the azo and quinoidal forms, was studied in aqueous solutions of anionic-nonionic mixed …
Number of citations: 1 www.jstage.jst.go.jp
K Ogino, M Abe - 1986 - ACS Publications
… Solution properties of anionic-nonionic mixed surfactant systems have been investigated with addition of azo oil dyes; 4-phenylazo-1-naphthylamine (4-NH 2 ) and 4-phenylazo-1-…
Number of citations: 4 pubs.acs.org
E TOJO, K KUROSAKI - Bulletin of The Society of Scientific …, 1962 - jstage.jst.go.jp
Phenylhydrazines are ordinary starting materials in the synthesis of 1-phenyl-3-pyrazolidones. It is well known that phenylhydrazines have marked fogging and sensitizing action in …
Number of citations: 3 www.jstage.jst.go.jp
D Barthomeuf - Journal of Physical Chemistry, 1979 - ACS Publications
… are designed with: neutral red (3-amino-7-dimethylamino-2-methylphenazin),= 6.5 X 12.9 A; 4-p-ethoxyphenylazo-m-phenylenediamine,= 6.5 X 16.2 A; 4-phenylazo-1-naphthylamine,= …
Number of citations: 30 pubs.acs.org
T Omura - Dyes and pigments, 1993 - Elsevier
… Tables 6 and 7 show that the SO,Na groups in both sub-systems have the same effect on chlorine fastness as those in the 4phenylazo-1-naphthylamine system, irrespective of whether …
Number of citations: 12 www.sciencedirect.com
M Abe, M Ohsato, K Ogino - Colloid and Polymer Science, 1984 - Springer
The interactions between 4-phenylazo-1-naphthylamine and 6 sodium alkyl sulfates have been studied by a spectrophotometer. At lower concentrations than each CMC, 3 surfactants (…
Number of citations: 35 link.springer.com
M Abe, T Kasuya, K Ogino - Colloid and Polymer Science, 1988 - Springer
… The systems are 6 sodium alkyl sulfates, which have different alkyl chain lengths, and 4-phenylazo-1-naphthylamine. A pronounced spectral change in the dye solution occurs on …
Number of citations: 19 link.springer.com

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